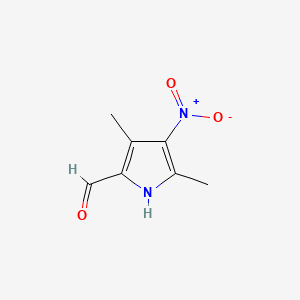

3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde

Description

BenchChem offers high-quality 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-4-6(3-10)8-5(2)7(4)9(11)12/h3,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVLXRNEZYLZRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1[N+](=O)[O-])C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648578 | |

| Record name | 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40236-20-2 | |

| Record name | 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40236-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde chemical properties

An In-depth Technical Guide to 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde

Introduction

3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde is a substituted pyrrole derivative that serves as a highly functionalized and versatile building block in organic synthesis. The pyrrole ring is a fundamental heterocyclic scaffold found in a vast array of natural products and pharmacologically active compounds, including those with antibacterial, anti-inflammatory, and anticancer properties.[1][2] The unique arrangement of an aldehyde, a nitro group, and two methyl substituents on this pyrrole core makes it a valuable intermediate for the synthesis of complex molecular architectures. Its aldehyde and nitro functional groups, in particular, offer orthogonal chemical handles for a wide range of transformations, enabling its use in the development of novel pharmaceuticals and agrochemicals.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and reactivity of 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde, tailored for professionals in chemical research and drug development.

Physicochemical and Structural Properties

The fundamental properties of 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde are crucial for its handling, storage, and application in synthetic chemistry. These properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 3,5-dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde | [4] |

| CAS Number | 40236-20-2 | [4] |

| Molecular Formula | C₇H₈N₂O₃ | [4] |

| Molecular Weight | 168.15 g/mol | [4] |

| Appearance | Brown to black solid | [5] |

| Predicted Density | 1.358 ± 0.06 g/cm³ | [5] |

| Predicted pKa | 13.19 ± 0.50 | [5] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [5] |

| SMILES | CC1=C(NC(=C1[O-])C)C=O | [4] |

| InChI | InChI=1S/C7H8N2O3/c1-4-6(3-10)8-5(2)7(4)9(11)12/h3,8H,1-2H3 | [4] |

| InChIKey | OOVLXRNEZYLZRL-UHFFFAOYSA-N | [4] |

Synthesis and Reaction Mechanisms

The synthesis of 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde is typically achieved through a multi-step process involving the construction of the pyrrole core, followed by formylation and nitration. The sequence leverages classical reactions in heterocyclic chemistry.

Synthetic Pathway Overview

The most logical pathway begins with the synthesis of 2,4-dimethylpyrrole, followed by a Vilsmeier-Haack formylation to introduce the aldehyde group at the C5 position (which becomes the C2 position after renumbering). The final step is the regioselective nitration at the C4 position.

Step 1: Synthesis of 2,4-Dimethylpyrrole

The precursor, 2,4-dimethylpyrrole, can be efficiently prepared via the Knorr pyrrole synthesis.[6] This method involves the condensation of an α-amino-ketone with a β-ketoester. A convenient one-pot variation uses ethyl acetoacetate and sodium nitrite as starting materials.[6] Alternatively, it can be produced by the saponification and decarboxylation of 2,4-dimethyl-3,5-dicarbethoxypyrrole.[7]

Step 2: Vilsmeier-Haack Formylation

This reaction introduces the aldehyde group onto the pyrrole ring. It is a classic electrophilic aromatic substitution where a chloromethyliminium salt, known as the "Vilsmeier reagent," serves as the electrophile.[8]

-

Mechanism: The Vilsmeier reagent is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphoryl chloride (POCl₃).[9] The electron-rich pyrrole ring then attacks the electrophilic carbon of the Vilsmeier reagent. Pyrroles are highly activated towards electrophilic substitution, with a strong preference for the α-position (C2 or C5) due to superior stabilization of the intermediate carbocation.[8] Subsequent hydrolysis of the resulting iminium salt intermediate yields the final aldehyde.[9]

Step 3: Nitration

The final step is the introduction of the nitro group. Due to the high reactivity of the pyrrole ring, nitration must be performed under carefully controlled, mild conditions to avoid polymerization or degradation, which are common side effects of strong acids.[10]

-

Mechanism: The nitration of 3,5-dimethyl-2-pyrrolecarboxaldehyde is an electrophilic aromatic substitution.[11] The reaction is performed at low temperatures (e.g., -8 to -2 °C) using potassium nitrate in concentrated sulfuric acid.[11] The electrophile is the nitronium ion (NO₂⁺), generated from the protonation of nitrate by the strong acid. The existing methyl and aldehyde groups direct the incoming electrophile to the vacant C4 position. The electron-withdrawing aldehyde group deactivates the ring somewhat, which helps to control the reaction compared to an unsubstituted pyrrole.

Experimental Protocols

The following protocols are representative procedures for the synthesis of the title compound and its key precursor.

Protocol 1: Synthesis of 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde (Illustrative)

This protocol is a generalized adaptation of the Vilsmeier-Haack reaction for pyrroles.[12]

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 1.2 eq.) and a suitable solvent like 1,2-dichloroethane (DCE).

-

Vilsmeier Reagent Formation: Cool the solution to 0°C in an ice bath. Slowly add phosphoryl chloride (POCl₃, 1.1 eq.) dropwise while maintaining the temperature below 10°C. Stir the mixture for 30 minutes at 0°C to form the Vilsmeier reagent.

-

Pyrrole Addition: Add a solution of 2,4-dimethylpyrrole (1.0 eq.) in DCE to the reaction mixture dropwise.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat at reflux for 1-2 hours, monitoring the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature and quench by carefully pouring it onto crushed ice. Neutralize the solution by the slow addition of an aqueous base (e.g., 50% aq. KOH or saturated NaHCO₃) until the pH is ~8-9.[12]

-

Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel) or recrystallization to yield the pure aldehyde.

Protocol 2: Synthesis of 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde

This protocol is based on a documented procedure.[11]

-

Reaction Setup: In a flask equipped with a mechanical stirrer and a thermometer, add concentrated sulfuric acid (e.g., 60 mL for 5.0 g of starting material) and cool the acid to 0 to -5°C in an ice-salt bath.

-

Substrate Addition: Slowly add 3,5-dimethyl-1H-pyrrole-2-carbaldehyde (1.0 eq.) in portions, ensuring the temperature remains between 0 and -5°C.

-

Nitrating Agent Addition: Once the substrate is fully dissolved, add potassium nitrate (1.05 eq.) portion-wise, maintaining the internal temperature between -8 and -2°C.

-

Reaction: Stir the mixture at this temperature for a specified time (e.g., 1-3 hours), monitoring for completion via TLC.

-

Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

-

Isolation: The solid product will precipitate. Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Purification: Dry the collected solid under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure of the synthesized compound. While a specific experimental spectrum is not publicly available, the expected data can be predicted based on the structure and data from analogous compounds.[13][14][15]

| Technique | Expected Features |

| ¹H NMR | - Aldehyde CHO: Singlet, δ ≈ 9.5-9.8 ppm. - Pyrrole NH: Broad singlet, δ ≈ 10-12 ppm (can be variable and exchange with D₂O). - Methyl C5-CH₃: Singlet, δ ≈ 2.4-2.6 ppm. - Methyl C3-CH₃: Singlet, δ ≈ 2.3-2.5 ppm. |

| ¹³C NMR | - Aldehyde C=O: δ ≈ 175-180 ppm. - Pyrrole C2, C5: δ ≈ 130-145 ppm. - Pyrrole C3, C4: δ ≈ 120-135 ppm (C4 will be influenced by the nitro group). - Methyl Carbons: δ ≈ 12-15 ppm. |

| IR (cm⁻¹) | - N-H Stretch: ~3300-3400 (broad). - C-H Stretch (sp²): ~3100. - C=O Stretch (aldehyde): ~1660-1680. - N-O Asymmetric Stretch: ~1500-1540. - N-O Symmetric Stretch: ~1340-1380. |

Chemical Reactivity and Synthetic Applications

The utility of 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde stems from the reactivity of its distinct functional groups, which can be addressed selectively to build molecular complexity.

-

Aldehyde Group: This group is a versatile handle for C-N and C-C bond formation. It readily undergoes condensation reactions with amines to form imines (Schiff bases), with hydrazines to form hydrazones, and with hydroxylamines to form oximes.[16] It can also participate in Wittig-type reactions to form alkenes or be reduced to an alcohol or oxidized to a carboxylic acid.

-

Nitro Group: The nitro group is a strong electron-withdrawing group that deactivates the pyrrole ring towards further electrophilic substitution. Its most common and useful transformation is its reduction to a primary amine (-NH₂). This is typically achieved using reducing agents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. The resulting amino group provides a new site for nucleophilic attack or further derivatization, such as acylation or diazotization.

-

Pyrrole NH: The proton on the pyrrole nitrogen is weakly acidic and can be removed by a strong base. The resulting anion can be alkylated or acylated, allowing for modification at the N1 position.

These reactive sites make the title compound an excellent starting material for constructing libraries of pyrrole-based compounds for screening in drug discovery programs, particularly in the search for new antimicrobial and antifungal agents.[3]

Safety and Handling

Proper safety precautions are essential when working with this chemical.

-

GHS Classification: The compound is classified with the GHS07 pictogram (Warning).

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator at 2-8°C to prevent degradation.[5]

Conclusion

3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde is a synthetically valuable heterocyclic compound. Its preparation via established methods like the Vilsmeier-Haack formylation and controlled nitration provides access to a scaffold rich in chemical functionality. The presence of orthogonally reactive aldehyde and nitro groups makes it an ideal precursor for creating diverse molecular structures. For researchers in medicinal chemistry and materials science, this compound represents a powerful tool for the design and synthesis of novel, high-value molecules with potential applications ranging from pharmaceuticals to functional dyes.

References

-

G. I. Georg, X. C. Wang, J. T. H. S. S. T. T. C. C. (1998). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Formamides. Synlett, 1998(10), 1143-1144. Available from: [Link]

-

R. A. Jones, G. P. Bean. (1970). Pyrrole Studies. Part XV. Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles. Journal of the Chemical Society C: Organic, 2173-2177. Available from: [Link]

-

Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, (16), 2563-2567. Available from: [Link]

-

PubChem. (n.d.). 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from: [Link]

-

J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from: [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from: [Link]

-

MySkinRecipes. (n.d.). 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde. Retrieved from: [Link]

-

Meng, T., et al. (2011). An Improved Two-Step Preparation of 2,4-Dimethylpyrrole. ChemInform, 42(15). Available from: [Link]

-

Wang, J. B., et al. (2016). Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. University Chemistry, 31(8), 85-89. Available from: [Link]

-

Homework.Study.com. (n.d.). Propose a mechanism for the nitration of pyrrole. Retrieved from: [Link]

-

Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. Available from: [Link]

-

Organic Syntheses. (n.d.). 2,4-dimethylpyrrole. Retrieved from: [Link]

-

Kim, H. K., et al. (2022). Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation-Breeding Lines as Hepatoprotective Agents. Journal of Agricultural and Food Chemistry, 70(42), 13677–13686. Available from: [Link]

-

Chemistry Stack Exchange. (2015). Nitration of pyrrole with sulfuric and nitric acids. Retrieved from: [Link]

-

SciSupplies. (n.d.). 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde, 95.0%, 5g. Retrieved from: [Link]

-

ResearchGate. (n.d.). Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. Retrieved from: [Link]

-

Kaur, H., et al. (2020). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 10(49), 29141-29163. Available from: [Link]

-

Bîcu, E., & Ungureanu, E. M. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(10), 8963. Available from: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde [myskinrecipes.com]

- 4. 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde | C7H8N2O3 | CID 25058966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde CAS#: 40236-20-2 [m.chemicalbook.com]

- 6. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. One moment, please... [chemistrysteps.com]

- 9. jk-sci.com [jk-sci.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde | 40236-20-2 [chemicalbook.com]

- 12. thieme-connect.com [thieme-connect.com]

- 13. Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3,4-Dimethyl-1H-pyrrole-2-carboxaldehyde(19713-89-4) 1H NMR [m.chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. vlifesciences.com [vlifesciences.com]

- 17. 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde, 95.0%, 5g [scisupplies.eu]

Physicochemical characteristics of substituted nitropyrroles

An In-depth Technical Guide to the Physicochemical Characteristics of Substituted Nitropyrroles

Authored by a Senior Application Scientist

Abstract

Substituted nitropyrroles represent a fascinating and vital class of heterocyclic compounds, bridging the gap between natural product chemistry and modern drug discovery.[1][2] Found in bioactive natural products like the pyrrolomycins and nitropyrrolins, their unique electronic and structural features make them compelling scaffolds for medicinal chemistry and materials science.[1][3][4] This technical guide provides an in-depth exploration of the core physicochemical characteristics of substituted nitropyrroles. We will dissect the profound influence of the nitro group and other substituents on the molecule's electronic properties, acidity (pKa), lipophilicity (LogP), and solubility. This document is designed for researchers, scientists, and drug development professionals, offering not just data, but the causal reasoning behind experimental choices and detailed, field-proven protocols for empirical characterization.

The Electronic Landscape: The Dominance of the Nitro Group

The physicochemical identity of a substituted nitropyrrole is fundamentally dictated by the electronic interplay between the inherently electron-rich pyrrole ring and the powerfully electron-withdrawing nitro group (-NO₂). Understanding this dynamic is crucial, as it governs the molecule's reactivity, acidity, and interactions with biological targets.

Inductive and Resonance Effects

A substituent's influence is exerted through two primary mechanisms:

-

Inductive Effect (σ-system): This is an electrostatic effect transmitted through the sigma bonds, driven by electronegativity differences. The nitro group is strongly electron-withdrawing inductively, pulling electron density away from the ring through the C-N bond.[5][6]

-

Resonance Effect (π-system): This involves the delocalization of π-electrons across the molecule. The nitro group exhibits a profound electron-withdrawing resonance effect (-R effect), delocalizing the pyrrole ring's π-electrons into the N=O bonds.[5][6] This effect significantly reduces the electron density on the pyrrole ring, particularly at the ortho and para positions relative to the nitro group.[5][7]

The combination of these effects deactivates the nitropyrrole ring towards electrophilic aromatic substitution, making it far less reactive than parent pyrrole.[7] However, this electron deficiency can render the ring susceptible to nucleophilic attack, a critical consideration for synthetic elaboration.[4] The position of the nitro group (e.g., 2-nitro vs. 3-nitro) and the electronic nature of other substituents further modulate this landscape, creating a tunable platform for molecular design.[8]

Figure 1: Conceptual diagram of electronic effects in 2-nitropyrrole.

Acidity (pKa): A Critical Determinant of In Vivo Behavior

The acid dissociation constant (pKa) is a measure of a compound's tendency to donate a proton. For drug candidates, pKa is a paramount parameter, governing ionization state at physiological pH, which in turn dictates solubility, membrane permeability, and receptor binding interactions.

The N-H proton of the pyrrole ring is weakly acidic, with a pKa of approximately 17. The introduction of a nitro group dramatically increases this acidity by stabilizing the resulting conjugate base (the pyrrolide anion) through its potent electron-withdrawing effects. This stabilization delocalizes the negative charge, making the proton's departure much more favorable. The pKa of substituted nitropyrroles is therefore significantly lower than that of their non-nitrated counterparts.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This method is highly effective for compounds with a chromophore close to the ionization site, as protonation and deprotonation will alter the electronic structure and thus the UV-Vis absorption spectrum.

Causality: The protocol relies on the Beer-Lambert law and the Henderson-Hasselbalch equation. By measuring the absorbance of the compound at a specific wavelength (where the protonated and deprotonated forms have different extinction coefficients) across a range of precisely known pH values, one can determine the ratio of the two species. The pKa is the pH at which the concentrations of the acidic and basic forms are equal.[9]

Step-by-Step Methodology:

-

Preparation of Buffers: Prepare a series of buffer solutions with known pH values, covering a range of at least 2 pH units above and below the estimated pKa. A universal buffer system (e.g., Britton-Robinson) can be used.

-

Stock Solution Preparation: Prepare a concentrated stock solution of the nitropyrrole compound in a suitable organic solvent (e.g., DMSO, Methanol). The final concentration of the organic solvent in the measurement solution should be kept low (<1%) to minimize its effect on the pKa.

-

Wavelength Selection: Record the UV-Vis spectra of the nitropyrrole in a highly acidic solution (e.g., pH 1) and a highly basic solution (e.g., pH 12) to determine the spectra of the fully protonated (HA) and fully deprotonated (A⁻) forms, respectively. Identify an analytical wavelength (λ_analytical) where the difference in absorbance between the two forms is maximal.

-

Absorbance Measurements: For each buffer solution, add a small, precise aliquot of the stock solution to a cuvette containing the buffer to achieve the desired final concentration. Allow the solution to equilibrate and measure the absorbance at λ_analytical.

-

Data Analysis: Plot the measured absorbance against pH. The resulting data should form a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the compound.[9] Alternatively, the pKa can be calculated using the equation: pKa = pH + log[(A_HA - A)/(A - A_A⁻)], where A is the absorbance at a given pH, and A_HA and A_A⁻ are the absorbances of the fully protonated and deprotonated species, respectively.

Figure 2: Experimental workflow for pKa determination via UV-Vis spectrophotometry.

Lipophilicity (LogP): Balancing Permeability and Solubility

Lipophilicity, the "greasiness" of a molecule, is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[10] It is quantified as the logarithm of the partition coefficient (LogP), which is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[11]

-

Low LogP (<1): Generally indicates higher aqueous solubility but potentially poor membrane permeability.

-

High LogP (>3): Suggests good membrane permeability but may suffer from poor aqueous solubility, high metabolic clearance, and promiscuous binding.

The nitro group, while polar, can have a variable effect on LogP depending on the overall molecular context. Other substituents play a major role; for instance, adding alkyl chains will increase LogP, while adding hydroxyl or carboxyl groups will decrease it.

Experimental Protocol: LogP Estimation by RP-HPLC

The traditional "shake-flask" method is the gold standard but is low-throughput and labor-intensive.[11][12] For drug discovery programs, a rapid and reliable estimation of LogP using reverse-phase high-performance liquid chromatography (RP-HPLC) is often preferred.

Causality: This technique operates on the principle that a compound's retention time on a nonpolar stationary phase (like C18) is linearly related to its lipophilicity.[13] More lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. By calibrating the system with compounds of known LogP values, the LogP of unknown compounds can be accurately estimated from their retention times.[13][14]

Step-by-Step Methodology:

-

System Setup: Use a C18 reverse-phase HPLC column. The mobile phase typically consists of a buffered aqueous solution (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: Prepare a solution containing a mixture of 5-7 standard compounds with well-established LogP values that bracket the expected LogP of the test compounds.

-

Gradient Elution: Inject the calibration mixture and elute using a linear gradient of the organic modifier (e.g., 20% to 95% acetonitrile over 15 minutes). Record the retention time (RT) for each standard.

-

Calibration Curve Construction: Plot the known LogP values of the standards against their measured retention times. Perform a linear regression to obtain a calibration equation of the form: LogP = m(RT) + c .

-

Sample Analysis: Dissolve the substituted nitropyrrole test compounds in a suitable solvent and inject them into the HPLC system under the identical gradient conditions used for the standards.

-

LogP Calculation: Measure the retention time for each test compound and use the calibration equation to calculate its estimated LogP value.

| Compound | Representative LogP (Calculated) | Notes |

| Pyrrole | 0.75 | Parent heterocycle. |

| 2-Nitropyrrole | 0.82 | Slight increase in lipophilicity. |

| 3-Nitropyrrole | 0.50[15] | Slightly more polar than 2-nitro isomer. |

| 2-Acetyl-1-nitropyrrole | Varies | Lipophilicity will be higher than nitropyrrole. |

Table 1: Representative LogP values for selected pyrroles. Actual experimental values may vary based on conditions.

Aqueous Solubility: The Gateway to Bioavailability

A drug must be in solution to be absorbed and to interact with its biological target.[16] Poor aqueous solubility is a major hurdle in drug development, leading to unreliable bioassay results, challenging formulation, and poor bioavailability.[16][17] A general goal for drug discovery compounds is an aqueous solubility of >60 µg/mL.[17][18]

Two types of solubility are commonly measured:

-

Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated solution. It is resource-intensive to measure and is typically reserved for late-stage lead optimization.[19]

-

Kinetic Solubility: The concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer. This is a high-throughput measurement well-suited for early-stage compound screening.[10][18][19]

Experimental Protocol: Kinetic Solubility by Nephelometry

Causality: This high-throughput assay determines the point at which a compound comes out of solution by detecting the formation of solid particles.[17] A laser is passed through the sample in a microtiter plate, and a detector measures the amount of light scattered by any precipitate that has formed. Higher scattered light intensity corresponds to lower solubility.[19]

Step-by-Step Methodology:

-

Sample Preparation: Prepare 10 mM stock solutions of the test compounds in 100% DMSO in a 96-well plate.

-

Serial Dilution: In a separate 96-well plate, perform serial dilutions of the DMSO stock solutions.

-

Addition to Buffer: Transfer a small, precise volume (e.g., 2 µL) from the DMSO plates to a 96-well analysis plate containing an aqueous buffer (e.g., PBS, pH 7.4). This rapid addition from a concentrated organic solution into an aqueous medium is what defines the measurement as "kinetic."

-

Incubation: Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature) to allow for precipitation.

-

Measurement: Place the analysis plate into a nephelometer. The instrument measures the light scattering in each well.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly above the background (buffer-only) wells.

Figure 3: High-throughput workflow for kinetic solubility via nephelometry.

Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the structure and purity of synthesized nitropyrroles.[20]

-

NMR Spectroscopy (¹H & ¹³C): The electron-withdrawing nitro group causes significant deshielding of adjacent protons and carbons. This results in a downfield shift (higher ppm) for these nuclei compared to unsubstituted pyrrole. For example, the protons on a nitropyrrole ring typically appear in the δ 6.5-8.0 ppm range in the ¹H NMR spectrum. The broad N-H proton signal is also a key diagnostic feature.[21][22]

-

UV-Vis Spectroscopy: The nitropyrrole system contains a conjugated chromophore that absorbs UV-Vis light, typically in the 250-400 nm range.[23] The exact position of the absorption maximum (λ_max) is sensitive to the substitution pattern and the solvent, making it a useful tool for characterization and for pKa determination as described above.[24][25]

| Technique | Key Feature | Typical Range/Observation |

| ¹H NMR | Ring Protons | δ 6.5 - 8.0 ppm (deshielded) |

| ¹³C NMR | Ring Carbons | Carbon bearing NO₂ is strongly deshielded. |

| UV-Vis | π → π* transition | λ_max = 250 - 400 nm |

| IR | N-O stretching | Strong bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹ |

Table 2: General spectroscopic characteristics of substituted nitropyrroles.

Conclusion

The physicochemical characteristics of substituted nitropyrroles are a direct consequence of their rich electronic architecture, dominated by the powerful electron-withdrawing nitro group. Properties such as pKa, LogP, and solubility are not independent variables but are deeply interconnected through the electronic effects of the substituents. A thorough empirical evaluation of these parameters, using robust and validated protocols as outlined in this guide, is essential for any research program aimed at developing nitropyrrole-based compounds. This understanding allows for the rational design of molecules with optimized ADME properties, ultimately increasing the probability of success in the complex journey of drug discovery and materials development.

References

- Rapid Method for Estimating Log P for Organic Chemicals. epa nepis.

- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.

- Solubility Assessment Service.

- Solubility Test. AxisPharm.

- Aqueous Solubility Assay. Enamine.

- Reactivity of 2-Nitropyrrole Systems: Development of Improved Synthetic Approaches to Nitropyrrole Natural Products. The Journal of Organic Chemistry.

- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.

- High throughput HPLC method for determining Log P values.

- LogP—Making Sense of the Value. ACD/Labs.

- Nitropyrrole natural products: isolation, biosynthesis and total synthesis. RSC Publishing.

- Methods for Determination of Lipophilicity. Encyclopedia.pub.

- Determination of pK(a) values of N-heterocyclic bases by fluorescence spectrophotometry. Talanta.

- General Synthesis of the Nitropyrrolin Family of Natural Products via Regioselective CO2-Mediated Alkyne Hydration.

- 3-Nitropyrrole. Chem-Impex.

- Development of Methods for the Determin

- Nitropyrrole natural products: isolation, biosynthesis and total synthesis. RSC Publishing.

- Substituent Effects. La Salle University.

- Chromatographic Approaches for Measuring Log P.

- 3-Nitropyrrole. PubChem.

- Substituent effects and electron delocalization in five-membered N-heterocycles. Royal Society of Chemistry.

- Nitropyrrole. ChemBK.

- 14.3. Substituent Effects. Organic Chemistry II - Lumen Learning.

- Predicting the pKa of Small Molecules.

- 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.

- Spectroscopy NMR, IR, MS, UV-Vis. Chapter 13 Spectroscopy.

- REVIEW IN (NMR and UV-VIS) SPECTRA. PAPER TITLE.

- Difference Between UV, IR, and NMR Spectroscopy.

- Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. PubMed.

- Analysis of the N.M.R. Spectrum of pyrrole.

- Spectroscopic methods (NMR, IR, UV-Vis). Intro to Polymer Science Class Notes - Fiveable.

Sources

- 1. Nitropyrrole natural products: isolation, biosynthesis and total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Nitropyrrole natural products: isolation, biosynthesis and total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemimpex.com [chemimpex.com]

- 5. www1.lasalle.edu [www1.lasalle.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 8. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. acdlabs.com [acdlabs.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 14. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 15. 3-Nitropyrrole | C4H4N2O2 | CID 145813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. creative-biolabs.com [creative-biolabs.com]

- 17. Solubility Test | AxisPharm [axispharm.com]

- 18. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Aqueous Solubility Assay - Enamine [enamine.net]

- 20. lehigh.edu [lehigh.edu]

- 21. ijmrpsjournal.com [ijmrpsjournal.com]

- 22. researchgate.net [researchgate.net]

- 23. creative-biostructure.com [creative-biostructure.com]

- 24. Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. fiveable.me [fiveable.me]

Molecular structure of 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde

An In-Depth Technical Guide to the Molecular Structure of 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde, a functionalized heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a substituted nitropyrrole, this molecule serves as a versatile intermediate for the development of more complex chemical entities, particularly in the pursuit of novel therapeutic agents. This document delineates its core molecular structure, including geometric and electronic features, and presents its expected spectroscopic signature based on established principles. Furthermore, a detailed, field-proven protocol for its synthesis via nitration is provided, along with an exploration of its chemical reactivity and potential applications. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this valuable chemical building block.

Introduction: The Pyrrole Scaffold in Modern Chemistry

The pyrrole ring is a five-membered aromatic heterocycle that stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and structural versatility allow it to be a core component in a vast array of natural products, including heme, chlorophyll, and vitamin B12, as well as in numerous clinically approved drugs.[2][3][4] The functionalization of the pyrrole core is a key strategy for modulating biological activity, and the introduction of potent electron-withdrawing groups, such as nitro (-NO₂) and carbaldehyde (-CHO), is particularly significant. These groups not only influence the electronic landscape of the aromatic ring but also serve as reactive handles for further chemical transformations. 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde is an exemplar of such a scaffold, valued as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, especially in the development of bioactive molecules with potential antimicrobial and antifungal properties.[5]

Molecular Structure and Physicochemical Properties

Core Structure and Nomenclature

The unambiguous identification of a chemical entity is foundational to scientific research. The compound is systematically named 3,5-dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde , with the Chemical Abstracts Service (CAS) registry number 40236-20-2 .[6] Its molecular structure consists of a central pyrrole ring substituted at four distinct positions.

Molecular Geometry and Electronic Effects

The core pyrrole ring is an aromatic, planar system. The overall molecular geometry is dictated by the sp² hybridization of the ring atoms and the substituents. The key feature of this molecule is the interplay of electron-donating and electron-withdrawing groups, which profoundly influences its reactivity.

-

Electron-Withdrawing Groups (EWGs): The carbaldehyde (-CHO) and nitro (-NO₂) groups are potent EWGs. They deactivate the pyrrole ring towards electrophilic substitution by pulling electron density out of the aromatic system through both inductive and resonance effects.

-

Electron-Donating Groups (EDGs): The two methyl (-CH₃) groups are weak EDGs, pushing electron density into the ring via hyperconjugation and induction.

This electronic push-pull system creates a highly polarized molecule. The strong withdrawing nature of the nitro and aldehyde groups makes the C-H bond of the aldehyde susceptible to nucleophilic attack and the pyrrole ring itself less reactive than unsubstituted pyrrole.

Physicochemical Properties

A summary of the key computed and physical properties is essential for experimental design, including solubility testing and reaction setup.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₃ | [6][7] |

| Molecular Weight | 168.15 g/mol | [6] |

| CAS Number | 40236-20-2 | [6][8] |

| Appearance | Solid | |

| Boiling Point | 307.5 ± 42.0 °C (Predicted) | [5] |

| Storage | 2-8°C, under inert atmosphere | [5] |

| SMILES | CC1=C(NC(=C1[O-])C)C=O | [6] |

| InChIKey | OOVLXRNEZYLZRL-UHFFFAOYSA-N | [6] |

Spectroscopic Characterization (Expected Signatures)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

-

N-H Proton: A broad singlet, typically downfield (> 9.0 ppm), due to the acidic nature of the N-H proton in the electron-deficient ring.

-

Aldehyde Proton (-CHO): A sharp singlet, also significantly downfield (around 9.5-10.5 ppm), characteristic of aldehyde protons.

-

Methyl Protons (C3-CH₃ and C5-CH₃): Two distinct sharp singlets, likely in the range of 2.2-2.8 ppm. The exact chemical shifts will differ slightly due to their different positions relative to the EWGs.

¹³C NMR Spectroscopy

The carbon spectrum will reflect the polarized nature of the molecule.

-

Carbonyl Carbon (-CHO): The most downfield signal, expected around 180-190 ppm.

-

Pyrrole Ring Carbons: Four signals corresponding to C2, C3, C4, and C5. The carbons attached to the nitro (C4) and aldehyde (C2) groups will be significantly influenced and shifted downfield.

-

Methyl Carbons (-CH₃): Two signals in the upfield region, typically between 10-20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for confirming the presence of the key functional groups.

-

N-H Stretch: A moderate to sharp band around 3200-3400 cm⁻¹.

-

C-H Stretch (aliphatic): Bands just below 3000 cm⁻¹.

-

C=O Stretch (aldehyde): A strong, sharp absorption band around 1670-1700 cm⁻¹.

-

N-O Stretch (nitro): Two strong, characteristic bands; an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.

Mass Spectrometry

In mass spectrometry, the molecule is expected to show a molecular ion peak [M]⁺ at an m/z ratio corresponding to its molecular weight (168.15). High-resolution mass spectrometry should yield a mass measurement very close to the exact mass of 168.0535 Da.[6]

Synthesis and Reactivity

Synthetic Pathway: Electrophilic Nitration

3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde is efficiently synthesized via the electrophilic nitration of its precursor, 3,5-dimethyl-1H-pyrrole-2-carbaldehyde.[8][9]

Causality of Experimental Choice: The chosen reagent system, a mixture of a nitrate salt (e.g., potassium nitrate) and a strong protic acid (concentrated sulfuric acid), is a classic and reliable method for generating the highly reactive electrophile, the nitronium ion (NO₂⁺). The sulfuric acid serves two roles: it protonates the potassium nitrate, facilitating the formation of the nitronium ion, and it acts as a solvent for the reaction. The reaction is conducted at low temperatures (-8 to -2 °C) to control the exothermic nature of the nitration and to prevent unwanted side reactions or degradation of the pyrrole ring, which can be sensitive to strongly acidic and oxidative conditions.

Regioselectivity: The nitration occurs specifically at the C4 position. This is a result of the combined directing effects of the substituents already on the ring. The aldehyde at C2 is a deactivating meta-director, while the methyl groups at C3 and C5 are activating ortho/para-directors. The C4 position is the most electronically favorable site for electrophilic attack, being meta to the deactivating aldehyde and ortho/para to the activating methyl groups.

Experimental Protocol

This protocol is a self-validating system, where successful synthesis can be confirmed by the spectroscopic methods outlined in Section 3.

Materials:

-

3,5-Dimethyl-1H-pyrrole-2-carbaldehyde (precursor)[9]

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Potassium Nitrate (KNO₃)

-

Ice

-

Deionized Water

Procedure:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a thermometer, carefully add concentrated sulfuric acid. Cool the acid to a temperature between 0 and -5 °C using an ice-salt bath.

-

Substrate Addition: Slowly add 3,5-dimethyl-1H-pyrrole-2-carbaldehyde (1.0 eq.) to the cold sulfuric acid in small portions, ensuring the temperature does not rise above -5 °C. Stir until all the substrate has dissolved.

-

Nitration: Once the substrate is fully dissolved, begin the portion-wise addition of potassium nitrate (1.05 eq.). Meticulously maintain the reaction temperature between -8 and -2 °C during this addition.[8]

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at this low temperature for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture over a generous amount of crushed ice with vigorous stirring. The product should precipitate out as a solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final, pure compound.

Synthesis Workflow Visualization

Applications in Drug Discovery

The true value of 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde lies in its potential as a synthetic intermediate. Its functional groups are poised for a variety of chemical transformations:

-

Aldehyde Group: Can be oxidized to a carboxylic acid, reduced to an alcohol, or used in condensation reactions (e.g., Knoevenagel, Wittig) to build more complex molecular architectures.

-

Nitro Group: Can be readily reduced to an amine (-NH₂). This introduces a basic nitrogen atom, a common feature in many pharmaceuticals, and provides a new site for derivatization, such as amide or sulfonamide formation.

This dual functionality allows for the rapid generation of diverse chemical libraries. Pyrrole-based compounds have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties, making this scaffold a high-value starting point for drug discovery campaigns.[3][4][10]

Conclusion

3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde is a strategically functionalized heterocyclic molecule. Its structure is characterized by a planar, aromatic pyrrole core bearing a combination of electron-donating and strongly electron-withdrawing substituents. This electronic arrangement dictates its chemical reactivity and provides multiple handles for synthetic modification. The straightforward and efficient synthesis of this compound, coupled with its potential for derivatization, establishes it as a valuable and versatile building block for chemists engaged in the design and synthesis of novel, biologically active compounds.

References

-

PubChem. (n.d.). 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]

- Koca, et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.

-

PubChem. (n.d.). 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

VLife Sciences. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Retrieved from [Link]

- Bansal, Y., & Sethi, P. (2015).

- Schmidt, A., et al. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Beilstein Journal of Organic Chemistry, 10, 492-499.

- CNIPA. (n.d.). Compound 3,5-dimethyl-1H-pyrrole-2,4-diformaldehyde and preparation method thereof. Google Patents.

- Popa, C. I., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(21), 15951.

- Sengupta, A., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19, 4735-4767.

- Kumar, M. N., et al. (2024). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. Research Journal of Pharmacy and Technology.

-

ResearchGate. (2024). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. Retrieved from [Link]

Sources

- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 2. rjpn.org [rjpn.org]

- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde [myskinrecipes.com]

- 6. 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde | C7H8N2O3 | CID 25058966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. keyorganics.net [keyorganics.net]

- 8. 3,5-Dimethyl-4-nitro-1H-pyrrole-2-carbaldehyde | 40236-20-2 [chemicalbook.com]

- 9. 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde | C7H9NO | CID 270465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Initial discovery and synthesis of nitrated pyrrole compounds

An In-depth Technical Guide to the Initial Discovery and Synthesis of Nitrated Pyrrole Compounds

Abstract

The pyrrole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic compounds with profound biological and physical properties. The introduction of a nitro group onto this five-membered heterocycle unlocks a versatile synthetic handle, paving the way for a vast array of functionalized derivatives. However, the inherent reactivity of the pyrrole nucleus, particularly its sensitivity to acidic conditions, presents a significant challenge for electrophilic substitution reactions like nitration. This guide provides a comprehensive exploration of the initial discovery of pyrrole, the fundamental principles governing its reactivity, and the development of synthetic methodologies for the controlled synthesis of nitrated pyrrole compounds. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and examine the significance of these compounds in modern research and drug development.

Part 1: The Pyrrole Enigma: A Historical and Electronic Perspective

Initial Discovery and Significance

The story of pyrrole begins in the 19th century. It was first detected by F. F. Runge in 1834 as a component of coal tar.[1] Later, in 1857, it was isolated from the pyrolysate of bone.[1] Its name is derived from the Greek pyrrhos ("fiery red"), a nod to the characteristic red color it imparts to a pine splint moistened with hydrochloric acid.[1] This simple aromatic heterocycle is far from an obscure chemical curiosity; it is a fundamental building block of life, forming the core of tetrapyrrolic systems like heme, chlorophyll, and vitamin B12.[2] In modern science, synthetic pyrrole derivatives are central to the development of new therapeutics, including antibacterial, antiviral, and anticancer agents, as well as advanced materials like conductive polymers.[2][3][4]

Electronic Structure and the Challenge of Electrophilic Substitution

Pyrrole is a five-membered aromatic heterocycle. The nitrogen atom's lone pair of electrons participates in the π-system, creating a six-electron aromatic ring that is isoelectronic with the cyclopentadienyl anion. This electron-rich nature makes pyrrole significantly more reactive than benzene towards electrophilic substitution.

However, this high reactivity is a double-edged sword. Pyrrole is notoriously unstable in the presence of strong acids, readily undergoing acid-catalyzed polymerization to form intractable tars.[5][6] This presents a major obstacle for traditional nitration methods that employ strong acids like a mixture of sulfuric and nitric acid (sulfonitric mixture), which would instantly destroy the pyrrole ring.[7]

Regioselectivity: The α-Position Preference

Electrophilic attack on the pyrrole ring preferentially occurs at the C2 (α) position rather than the C3 (β) position. The rationale for this regioselectivity lies in the stability of the cationic intermediate (the arenium ion) formed during the reaction.

As illustrated in the resonance analysis below, attack at the C2-position allows the positive charge to be delocalized over three atoms, including the nitrogen, resulting in three resonance structures.[8] In contrast, attack at the C3-position only allows for delocalization across two carbon atoms, yielding only two resonance structures.[8] The greater delocalization and stability of the C2-attack intermediate mean the activation energy for this pathway is lower, making it the kinetically favored route.[8][9]

Controlling Regioselectivity and Further Nitration

While 2-nitropyrrole is the major product, the formation of 3-nitropyrrole can be enhanced by using sterically bulky substituents on the nitrogen atom. [6]For example, using an N-tert-butyl or N-silyl group can sterically hinder the C2 and C5 positions, making the C3 position more accessible to the incoming electrophile. [6] Dinitration can be achieved by nitrating 2-nitropyrrole. This reaction, conducted with nitric acid in acetic anhydride at around -15 °C, produces a mixture of 2,4-dinitropyrrole and 2,5-dinitropyrrole. [6]

Summary of Common Nitration Conditions

| Reagent System | Temperature | Major Product(s) | Key Insights |

| HNO₃ / H₂SO₄ | Ambient | Polymerization (Tar) | Standard strong acid conditions are too harsh for the sensitive pyrrole ring. [5][6] |

| HNO₃ / Acetic Anhydride | -10 °C to 0 °C | 2-Nitropyrrole (>90%) | The classic, mild method to achieve mononitration. [5][9][10] |

| HNO₃ / Acetic Anhydride | -15 °C | 2,4- & 2,5-Dinitropyrrole | Used for the dinitration of 2-nitropyrrole. [6] |

| NO₂BF₄ | Variable | Nitrated Derivatives | A stronger nitrating agent, useful for less reactive, substituted pyrroles. [11] |

Part 3: A Validated Protocol for the Synthesis of 2-Nitropyrrole

This protocol describes a reliable, lab-scale synthesis of 2-nitropyrrole. It is a self-validating system where careful control of temperature is paramount to prevent polymerization and ensure a high yield of the desired product.

Objective: To synthesize 2-nitropyrrole from pyrrole using acetyl nitrate generated in situ.

Materials & Reagents:

-

Pyrrole (freshly distilled)

-

Acetic Anhydride ((CH₃CO)₂O)

-

Fuming Nitric Acid (HNO₃, >90%)

-

Diethyl Ether (Et₂O)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice-salt bath

-

Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer.

Experimental Procedure:

-

Apparatus Setup: Assemble a 250 mL three-neck flask in an ice-salt bath. Equip it with a mechanical stirrer, a thermometer, and a 50 mL dropping funnel.

-

Reagent Preparation: In the flask, place 100 mL of acetic anhydride. Cool the flask to -10 °C with vigorous stirring.

-

Formation of Acetyl Nitrate (Critical Step): In the dropping funnel, carefully measure 10 mL of fuming nitric acid. Add the nitric acid dropwise to the stirred acetic anhydride over a period of 30-40 minutes. Crucially, maintain the internal temperature of the reaction mixture at or below -10 °C throughout the addition. A temperature increase can lead to uncontrolled side reactions and reduced yield.

-

Pyrrole Addition: Once the nitric acid addition is complete, prepare a solution of 6.7 g (0.1 mol) of freshly distilled pyrrole in 20 mL of acetic anhydride. Add this solution dropwise to the reaction mixture over 20 minutes, ensuring the temperature remains at -10 °C. [9]5. Reaction Quenching: After the addition is complete, continue stirring at -10 °C for an additional 15 minutes. Then, pour the reaction mixture slowly onto 500 g of crushed ice in a large beaker with stirring. This will hydrolyze the excess acetic anhydride and precipitate the product.

-

Work-up and Isolation: Allow the ice to melt. The crude 2-nitropyrrole will precipitate as a yellowish solid.

-

Filter the solid using a Büchner funnel.

-

Wash the solid thoroughly with cold water until the washings are neutral to litmus paper.

-

Carefully neutralize any remaining acid by washing with a small amount of cold, dilute sodium bicarbonate solution, followed by more cold water.

-

-

Purification:

-

The crude product can be purified by recrystallization from a mixture of ethanol and water or by sublimation under reduced pressure.

-

The purified 2-nitropyrrole should be a pale yellow crystalline solid.

-

Expected Yield: 60-70%. Characterization: Melting point: 63-65 °C.

Part 4: The Synthetic Utility and Application of Nitrated Pyrroles

The introduction of a nitro group onto the pyrrole ring is often not the end goal, but rather a strategic step in a larger synthetic sequence. Nitropyrroles are highly valuable intermediates in drug discovery and materials science.

A Gateway to Functionalization

The nitro group is an exceptionally versatile functional group. Its true power lies in its ability to be transformed into other functionalities, most notably the amino group (-NH₂) via reduction (e.g., using Sn/HCl, H₂/Pd-C). This opens up a gateway to a vast chemical space through reactions like amide bond formation, diazotization, and reductive amination.

Role in Drug Development and Natural Products

Nature itself provides a blueprint for the utility of nitropyrroles. The pyrrolomycins are a class of antibiotics isolated from various bacteria that feature a polyhalogenated nitropyrrole core. [4][12]Inspired by these and other natural products, researchers have developed synthetic nitropyrrole-containing compounds with a wide range of biological activities. They are explored for creating molecules with anti-inflammatory, antimicrobial, and anticancer properties. [3][4]For example, 3-nitropyrrole is a key intermediate in the synthesis of complex, biologically active molecules. [3]

Applications in Materials Science

Beyond pharmaceuticals, the unique electronic properties of the pyrrole ring, modified by the electron-withdrawing nitro group, make these compounds useful in materials science. They serve as monomers or building blocks for the creation of conductive polymers and specialized dyes for applications in organic electronics and sensor technology. [3]

Conclusion

The journey from the initial discovery of pyrrole in coal tar to its controlled nitration represents a classic narrative in organic chemistry: understanding inherent reactivity to overcome synthetic challenges. The development of the acetyl nitrate method was a critical breakthrough that unlocked the vast potential of nitrated pyrroles. These compounds are not merely laboratory curiosities but are foundational intermediates that empower researchers and drug development professionals. By providing a strategic entry point for functionalization, the synthesis of nitrated pyrroles continues to be a cornerstone reaction, enabling the construction of complex molecules that address critical needs in medicine and materials science.

References

-

Heterocyclic Compounds. Available from: [Link]

-

Wikipedia. Pyrrole. Available from: [Link]

-

Jackson's Art Blog. The Accidental Invention of Pyrrole Red, a Modern Pigment. (2024-09-03). Available from: [Link]

-

Falk, H., et al. (2025-08-05). Reactivity of pyrrole pigments. Part 5: Electrophilic substitution-Nitration and bromination-Of some pyrromethenones and 5-arylmethylene-3,4-dimethyl-3-pyrrolin-2-ones. ResearchGate. Available from: [Link]

-

YouTube. Pyrrole: Electrophilic Substitution Reactions Lecture 1. (2020-12-21). Available from: [Link]

-

MDPI. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Available from: [Link]

-

Wang, C. J., Lin, Y. L., & Lin, J. K. (1994). Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. Food and Chemical Toxicology, 32(9), 839-844. Available from: [Link]

-

ResearchGate. Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30.... Available from: [Link]

-

Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. Available from: [Link]

-

Química Organica.org. pyrrole nitration. Available from: [Link]

-

Organic Chemistry Portal. Pyrrole synthesis. Available from: [Link]

-

RSC Publishing. Nitropyrrole natural products: isolation, biosynthesis and total synthesis. Available from: [Link]

-

Chemistry Stack Exchange. Nitration of pyrrole with sulfuric and nitric acids. (2015-04-22). Available from: [Link]

-

Homework.Study.com. Propose a mechanism for the nitration of pyrrole. Available from: [Link]

-

Gotinchan, A. G., Kovtun, O. M., & Kovtun, Y. P. (2025-06-04). The Synthesis of Pyrroles from Nitroolefins. ResearchGate. Available from: [Link]

-

Yeo, K. L., & Chiba, S. (2020). Recent Advancements in Pyrrole Synthesis. Synthesis, 52(1), 13-28. Available from: [Link]

-

ResearchGate. Nitropyrrole Natural Products: Isolation, Biosynthesis and Total Synthesis | Request PDF. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of pyrrole and substituted pyrroles (Review). Available from: [Link]

-

Chemistry Stack Exchange. Regioselectivity in electrophilic substitution of pyrrole. (2015-02-28). Available from: [Link]

-

Kumar N, M., et al. (2025-09-27). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate. Available from: [Link]

-

Barton, D. H. R., & Zard, S. Z. (1985). A new synthesis of pyrroles from nitroalkenes. Journal of The Chemical Society, Chemical Communications, (16), 1098-1100. Available from: [Link]

-

PubMed. Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024-11-29). Available from: [Link]

-

Afonso, C. A. M., & Candeias, N. R. (2014). Recent advances in the synthesis of pyrroles by multicomponent reactions. Chemical Society Reviews, 43(9), 3127-3152. Available from: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. Available from: [Link]

Sources

- 1. Pyrrole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential [mdpi.com]

- 5. echemi.com [echemi.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. pyrrole nitration [quimicaorganica.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. youtube.com [youtube.com]

- 10. uop.edu.pk [uop.edu.pk]

- 11. researchgate.net [researchgate.net]

- 12. Nitropyrrole natural products: isolation, biosynthesis and total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Biological significance of pyrrole and its derivatives

An In-depth Technical Guide to the Biological Significance of Pyrrole and Its Derivatives

Authored by: A Senior Application Scientist

Abstract

The pyrrole ring, a seemingly simple five-membered aromatic heterocycle, represents a cornerstone of biological chemistry. Its unique electronic and structural properties have been exploited by nature and scientists alike, leading to its incorporation into a vast array of molecules that are fundamental to life and medicine. This guide provides an in-depth exploration of the multifaceted biological significance of pyrrole and its derivatives. We will traverse from its foundational role in essential biomolecules like heme and chlorophyll to its prominence in modern pharmacology, detailing the mechanisms that underpin its diverse activities. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the chemistry, biology, and therapeutic potential of this remarkable scaffold.

Table of Contents

-

Introduction: The Understated Importance of the Pyrrole Scaffold

-

The Pyrrole Ring: A Privileged Scaffold in Nature's Toolkit

-

Porphyrins: The Molecules of Life

-

Heme and its Role in Oxygen Transport and Cellular Respiration

-

Chlorophylls and the Engine of Photosynthesis

-

Vitamin B12: A Corrin Ring System Masterpiece

-

-

Bile Pigments: The Colorful Afterlife of Heme

-

Prodigiosins: Tripyrrolic Pigments with Potent Biological Activity

-

-

Pyrrole Derivatives in Modern Medicine: A Pharmacological Treasure Trove

-

Statins: Revolutionizing Cardiovascular Disease Management

-

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

-

Antimicrobial and Antiviral Agents

-

Anticancer Therapeutics

-

Central Nervous System (CNS) Active Agents

-

-

The Chemistry of Biological Activity: Structure-Activity Relationships

-

The Role of N-H and C-H Functionalization

-

The Impact of Ring Substituents on Pharmacological Profile

-

-

Experimental Protocols: Synthesis and Analysis of a Pyrrole Derivative

-

Protocol 1: Synthesis of a Substituted Pyrrole via the Paal-Knorr Synthesis

-

Protocol 2: Purification and Characterization

-

-

Future Directions and Emerging Applications

-

References

Introduction: The Understated Importance of the Pyrrole Scaffold

The pyrrole ring is a five-membered aromatic heterocyclic compound with the chemical formula C₄H₄NH. While its structure may appear unassuming, its electronic configuration, characterized by a lone pair of electrons on the nitrogen atom contributing to the aromatic sextet, imparts a unique reactivity and ability to participate in a wide range of biological interactions. This has made the pyrrole scaffold a "privileged structure" in both natural product chemistry and medicinal chemistry. Nature has harnessed the versatility of pyrrole to construct complex macrocycles that are central to fundamental biological processes, while medicinal chemists have utilized it as a foundational building block for the development of numerous blockbuster drugs. This guide will dissect the biological significance of pyrrole, from its role in life-sustaining porphyrins to its application in modern therapeutics, providing a technical and practical overview for the scientific community.

The Pyrrole Ring: A Privileged Scaffold in Nature's Toolkit

The prevalence of the pyrrole motif in nature is a testament to its evolutionary selection as a versatile and stable building block. Its incorporation into large macrocyclic structures is a recurring theme, giving rise to molecules with extraordinary functional capabilities.

Porphyrins: The Molecules of Life

Porphyrins are a class of deeply colored, naturally occurring compounds characterized by a large macrocyclic ring composed of four modified pyrrole subunits interconnected at their α-carbon atoms via methine bridges. The resulting porphyrin core is a highly conjugated system capable of chelating various metal ions, with the identity of the central metal dictating the molecule's biological function.

Heme is an iron-containing porphyrin that serves as the prosthetic group for a multitude of essential proteins, collectively known as hemoproteins. In hemoglobin and myoglobin, the central iron atom reversibly binds to molecular oxygen, enabling its transport throughout the body and storage in muscle tissues. The electronic environment provided by the porphyrin ring is finely tuned to allow for this reversible binding, a feat that is critical for aerobic life. In the cytochromes of the electron transport chain, the iron atom in heme facilitates electron transfer through reversible changes in its oxidation state (Fe²⁺ ↔ Fe³⁺), a process that is fundamental to cellular respiration and ATP synthesis.

Chlorophylls, the pigments responsible for the green color of plants, are magnesium-containing porphyrin derivatives. The chelated magnesium ion and the extensive conjugated system of the chlorophyll molecule are perfectly suited for absorbing light energy. This absorbed energy is then used to drive the process of photosynthesis, converting light energy into chemical energy in the form of glucose. The intricate structure of chlorophyll, with its pyrrole-derived core, is therefore at the very heart of the energy cycle for most life on Earth.

Vitamin B12, or cobalamin, features a corrin ring system, which is structurally similar to porphyrins but with a direct link between two of the pyrrole-like rings. At the center of this corrin ring lies a cobalt atom, making vitamin B12 one of the few known cobalt-containing biomolecules. This vitamin is an essential cofactor for enzymes involved in DNA synthesis and the metabolism of fatty acids and amino acids.

Bile Pigments: The Colorful Afterlife of Heme

Bile pigments, such as bilirubin and biliverdin, are linear tetrapyrroles that are formed during the metabolic breakdown of heme. These molecules are responsible for the characteristic colors of bile, bruises, and feces. While once considered mere waste products, recent research has unveiled important physiological roles for these pyrrole-derived pigments, including potent antioxidant and cytoprotective effects.

Prodigiosins: Tripyrrolic Pigments with Potent Biological Activity

Prodigiosins are a family of naturally occurring red pigments produced by various bacteria, including Serratia marcescens. These compounds consist of a linear tripyrrole core and have garnered significant attention for their wide range of biological activities, including antibacterial, antifungal, immunosuppressive, and anticancer properties. The mechanism of action for their anticancer effects is believed to involve the induction of apoptosis.

Pyrrole Derivatives in Modern Medicine: A Pharmacological Treasure Trove

The synthetic versatility of the pyrrole ring has allowed medicinal chemists to explore a vast chemical space, leading to the discovery of numerous drugs with diverse therapeutic applications.

Statins: Revolutionizing Cardiovascular Disease Management

Atorvastatin (Lipitor), one of the best-selling drugs of all time, features a central pyrrole ring. Statins act by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway for cholesterol biosynthesis. This inhibition leads to a reduction in cholesterol levels in the blood, thereby decreasing the risk of cardiovascular diseases such as heart attacks and strokes. The pyrrole core of atorvastatin plays a crucial role in its binding to the active site of the enzyme.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Several widely used NSAIDs incorporate a pyrrole moiety. Tolmetin and ketorolac are examples of pyrrole-containing drugs that exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. The acidic nature of the acetic acid substituent on the pyrrole ring is a key feature for their COX inhibitory activity.

Antimicrobial and Antiviral Agents

The pyrrole scaffold is present in a number of antimicrobial and antiviral drugs. Pyrrolnitrin is a naturally occurring antifungal and antibacterial agent produced by Pseudomonas pyrrocinia. In the realm of antiviral therapy, certain pyrrole derivatives have been investigated for their ability to inhibit viral replication.

Anticancer Therapeutics

The pyrrole ring is a common structural motif in many anticancer agents. Sunita (Sutent), a multi-targeted receptor tyrosine kinase inhibitor, contains a pyrrole ring and is used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. The prodigiosins, as mentioned earlier, are also being actively investigated for their potential as anticancer drugs.

Central Nervous System (CNS) Active Agents

The lipophilic nature of the pyrrole ring allows for its derivatives to readily cross the blood-brain barrier, making it an attractive scaffold for the development of CNS-active drugs. Several pyrrole-containing compounds have been explored for their potential as anticonvulsant, antidepressant, and antipsychotic agents.

The Chemistry of Biological Activity: Structure-Activity Relationships

The biological activity of pyrrole derivatives is intimately linked to their chemical structure. Modifications to the pyrrole ring and its substituents can have a profound impact on their pharmacological profile.

The Role of N-H and C-H Functionalization

The nitrogen atom of the pyrrole ring can be substituted, which can influence the molecule's polarity, hydrogen bonding capacity, and overall conformation. Similarly, functionalization at the carbon atoms of the ring allows for the introduction of various pharmacophores that can interact with specific biological targets.

The Impact of Ring Substituents on Pharmacological Profile

The nature, size, and position of substituents on the pyrrole ring are critical determinants of biological activity. For instance, in the case of statins, the specific side chains attached to the pyrrole core are responsible for the high-affinity binding to HMG-CoA reductase. In NSAIDs, the presence of an acidic functional group is essential for their COX inhibitory activity.

Experimental Protocols: Synthesis and Analysis of a Pyrrole Derivative

To provide a practical context, we present a generalized protocol for the synthesis and characterization of a substituted pyrrole, a common starting point for the development of more complex derivatives.

Protocol 1: Synthesis of a Substituted Pyrrole via the Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and reliable method for the preparation of substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine or ammonia.

Materials:

-

2,5-Hexanedione (a 1,4-dicarbonyl compound)

-

Benzylamine (a primary amine)

-

Toluene (solvent)

-

p-Toluenesulfonic acid (catalyst)

-

Anhydrous magnesium sulfate (drying agent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a 250 mL round-bottom flask, add 2,5-hexanedione (10 mmol), benzylamine (10 mmol), and toluene (100 mL).

-

Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the reaction mixture to reflux with vigorous stirring for 4-6 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification and Characterization

Materials:

-

Crude product from Protocol 1

-

Silica gel for column chromatography

-

Hexane and ethyl acetate (eluent)

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass spectrometer

Procedure:

-